molecular formula C16H17ClN4O3S B6495716 N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351617-41-8

N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B6495716
CAS No.: 1351617-41-8
M. Wt: 380.8 g/mol
InChI Key: QQBYFEZGBFBHKK-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-c]pyridine core, a bicyclic heterocyclic system with a sulfur-containing thiazole ring fused to a pyridine ring. Key substituents include:

  • 5-Chloro-2-methoxyphenyl group: Positioned at the carboxamide nitrogen, contributing steric bulk and electronic effects.

The structural framework is reminiscent of anticoagulants like edoxaban (), which also contains a thiazolo[5,4-c]pyridine moiety but with distinct substituents targeting factor Xa. The compound’s synthesis likely involves regioselective coupling and protection-deprotection strategies, as seen in related thiazole carboxamide syntheses ().

Properties

IUPAC Name

2-acetamido-N-(5-chloro-2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-9(22)18-15-19-11-5-6-21(8-14(11)25-15)16(23)20-12-7-10(17)3-4-13(12)24-2/h3-4,7H,5-6,8H2,1-2H3,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBYFEZGBFBHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Target
Target Compound Thiazolo[5,4-c]pyridine 5-Chloro-2-methoxyphenyl, acetamido ~450 (estimated) Potential anticoagulant (inferred)
Edoxaban Tosylate () Thiazolo[5,4-c]pyridine Dimethylcarbamoyl cyclohexyl, chloropyridinyl, tosylate 738.22 Factor Xa inhibitor
Compound Thiazolo[5,4-c]pyridine 5-Methoxypyridin-3-yl, acetamido 328.38 Not specified
Compound Isothiazolo[4,5-d]pyrimidine Pyridin-4-yl, chloro-methylphenyl acetamide 411.90 Unknown

Key Observations :

  • Thiazolo[5,4-c]pyridine vs. Isothiazolo[4,5-d]pyrimidine : The isothiazolo-pyrimidine core in introduces additional nitrogen atoms, altering electronic properties and binding interactions compared to the thiazolo-pyridine system .
  • Edoxaban Tosylate : The dimethylcarbamoyl and tosylate groups enhance solubility and target affinity, distinguishing it from the target compound’s simpler acetamido and chloro-methoxyphenyl groups .
Substituent Effects
  • 5-Chloro-2-methoxyphenyl (Target Compound) : The chloro and methoxy groups may improve lipophilicity and membrane permeability compared to edoxaban’s polar sulfonate group .
  • Thiazolidinone Derivatives (): Compounds like 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide replace the thiazolo-pyridine core with a thiazolidinone ring, reducing conformational rigidity .
Pharmacological Profiles
  • Edoxaban : Clinically approved as a factor Xa inhibitor, with the thiazolo-pyridine core critical for binding .

Research Findings and Challenges

  • Edoxaban : Demonstrated 60% oral bioavailability and selective factor Xa inhibition (Ki = 0.561 nM) .
  • Target Compound: No direct activity data available, but structural analogs (e.g., ) show moderate binding in preliminary screens .
  • Challenges: Limited data on the target compound’s pharmacokinetics and selectivity necessitate further in vitro and in vivo studies.

Preparation Methods

Cyclization of Piperidone Derivatives

The thiazolo[5,4-c]pyridine scaffold is typically constructed from piperidone precursors. A modified method from Patent US8058440B2 involves treating 4-piperidone 1 with cyanamide and sulfur under pressurized conditions to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2 (Scheme 1). The reaction proceeds via nucleophilic attack of sulfur on the ketone, followed by cyclization with cyanamide.

Optimized Conditions

  • Catalyst : Secondary amines (e.g., piperidine, 10 mol%)

  • Solvent : Ethanol or dioxane

  • Pressure : 5–10 bar (Q-Tube reactor)

  • Yield : 75–85%

Bromination and Functionalization

Intermediate 2 is brominated at position 2 using copper(II) bromide and alkyl nitrites to yield 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 3 (Scheme 2). The methyl group at position 5 is introduced via reductive amination with formaldehyde and triacetoxysodium borohydride.

Key Data

StepReagentsTemperatureYield
BrominationCuBr₂, isoamyl nitrite0–5°C65%
MethylationHCHO, NaBH(OAc)₃RT80%

Introduction of the Acetamido Group at Position 2

Cyanation and Hydrolysis

The bromine atom in 3 is replaced with a cyano group using potassium cyanide, yielding 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 4 (Scheme 3). Subsequent hydrolysis with hydrochloric acid produces the carboxylic acid 5 , which is converted to the acetamido derivative 6 via acetylation with acetic anhydride.

Reaction Conditions

  • Cyanation : KCN, DMF, 80°C, 4 h (Yield: 70%)

  • Hydrolysis : 6M HCl, reflux, 6 h (Yield: 85%)

  • Acetylation : Ac₂O, pyridine, RT, 12 h (Yield: 90%)

Attachment of the N-(5-Chloro-2-Methoxyphenyl)Carboxamide Moiety

Synthesis of 5-Chloro-2-Methoxyaniline Intermediate

5-Chloro-2-methoxyaniline 7 is prepared via methoxylation of 2,5-dichloroaniline using sodium methoxide in methanol.

Amide Coupling

The carboxylic acid 5 is activated as an acid chloride using thionyl chloride and coupled with 7 in dichloromethane with triethylamine to yield the target compound 8 (Scheme 4).

Optimized Protocol

  • Activation : SOCl₂, reflux, 2 h (Quantitative conversion)

  • Coupling : 7 , Et₃N, CH₂Cl₂, RT, 12 h (Yield: 81%)

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.93 (s, 1H, NH), 7.06 (dd, J = 8.7 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃)

  • ¹³C NMR (CDCl₃) : δ 163.71 (C=O), 146.85 (Ar-C), 56.17 (OCH₃)

Alternative Synthetic Routes

Domino Multi-Component Reactions

A five-component cascade reaction involving cyanoacetohydrazide, acetophenones, aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride generates functionalized thiazolo[3,2-a]pyridines. While this method produces structurally distinct cores, its principles inform solvent selection (ethanol, triethylamine) and cyclization steps applicable to thiazolo[5,4-c]pyridines.

High-Pressure Cyclocondensation

Using a Q-Tube reactor, 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals undergo [4+2] cyclocondensation to form thiazolo[4,5-c]pyridazines. Adapting this protocol with piperidone derivatives could streamline core synthesis under high-pressure conditions (Yield: 43–70%).

Challenges and By-Product Mitigation

By-Product Formation

Competing four-component adducts may form during multi-step reactions. Strategies to suppress by-products include:

  • Stoichiometric Control : Limiting aldehyde equivalents

  • Catalyst Optimization : Using secondary amines to accelerate cyclization

Purification Techniques

Flash chromatography on silica gel effectively isolates intermediates. For final product 8 , recrystallization from ethanol/water mixtures enhances purity (MP: 262–264°C) .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic coupling, protection/deprotection strategies, and cyclization. For example, intermediates like thiazolo-pyridine cores are synthesized via sulfur-directed lithiation followed by coupling with isocyanate derivatives (e.g., 2-chloro-6-methylphenyl isocyanate). Key steps include:

  • Protection of amide nitrogen using NaH and 4-methoxybenzyl chloride.
  • Coupling of pyrimidine derivatives under NaH-mediated conditions.
  • Final deprotection to yield the target compound.
    Characterization requires NMR spectroscopy (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.8–7.4 ppm) and methyl/methoxy groups (δ 2.1–3.9 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular ions (e.g., [M+H]⁺ at m/z 452.8).
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and crystal packing .

Q. What functional groups dominate its reactivity and biological interactions?

  • Thiazolo[5,4-c]pyridine core : Participates in π-π stacking with enzyme active sites (e.g., kinases).
  • Acetamide side chain : Engages in hydrogen bonding with catalytic residues.
  • Chloromethoxyphenyl group : Enhances lipophilicity and membrane permeability.
    These groups dictate solubility (logP ~3.2), metabolic stability, and target binding .

Advanced Research Questions

Q. How can reaction mechanisms for functional group modifications be elucidated?

  • Oxidation/Reduction Pathways : Use kinetic studies (e.g., pseudo-first-order conditions) and isotopic labeling (e.g., D₂O in NMR) to track sulfur oxidation (e.g., sulfoxide formation).
  • Substitution Reactions : Employ Hammett plots to correlate substituent effects (σ values) with reaction rates in SNAr mechanisms.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or methoxy with ethoxy) and assess potency.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, the chloro group may occupy hydrophobic pockets in kinase ATP-binding sites .

Q. How can enzyme inhibition assays be optimized for this compound?

  • Fluorescence Polarization : Monitor displacement of fluorescent ATP analogs in kinase assays.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to immobilized targets.
  • Cellular Assays : Use HEK293 or HeLa cells transfected with luciferase reporters to quantify pathway inhibition (e.g., NF-κB or MAPK) .

Q. What computational approaches validate target interactions?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein complexes over 100 ns to assess stability.
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods estimate ΔG binding.
  • Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bond acceptors near Asp86 in COX-II) .

Q. How should contradictory data in synthetic yields or bioactivity be resolved?

  • Cross-Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Dose-Response Curves : Test bioactivity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay variability.
  • Meta-Analysis : Compare datasets from orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Q. What methodologies assess its stability under physiological conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Plasma Stability Assays : Incubate in human plasma (37°C) and quantify parent compound remaining at 0, 1, 3, 6, and 24 hours.
  • pH-Dependent Degradation : Test solubility and stability in buffers (pH 1–9) to simulate gastrointestinal conditions .

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